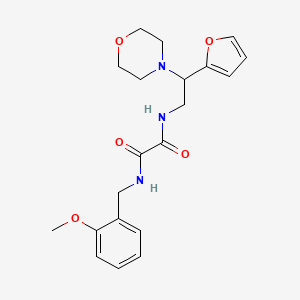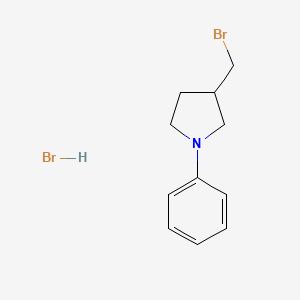
N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide, also known as MIDA compound, is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. The compound has been synthesized using various methods, and its application in scientific research has been explored extensively.
Mechanism of Action
The mechanism of action of N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide is not well understood. However, studies have shown that the compound can act as a π-conjugated system that can facilitate charge transport in organic semiconductors. The this compound compound has also been shown to form stable complexes with various metals, which can facilitate catalytic reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that the compound is non-toxic and does not have any significant adverse effects on living organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide is its versatility. The compound can be easily synthesized using various methods, and its application in scientific research is diverse. However, one of the limitations of the this compound compound is its low solubility in common organic solvents, which can limit its use in some applications.
Future Directions
There are several future directions for the research on N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide. One of the most significant directions is the exploration of its potential applications in organic electronics. The compound can be used as a building block for the synthesis of various organic semiconductors that can be used in electronic devices. Another direction is the synthesis of metal complexes using the this compound compound as a ligand. These complexes can have potential applications in catalysis, sensing, and medicinal chemistry. Additionally, the development of new methods for the synthesis of this compound and its derivatives can also be a future direction for the research on this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. The compound can be synthesized using various methods, and its application in scientific research is diverse. Although the mechanism of action of the this compound compound is not well understood, it has potential applications in organic electronics and catalysis. Further research is needed to explore the potential applications of this compound and its derivatives.
Synthesis Methods
N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 5-methylisoxazole-3-carboxylic acid with thiophene-2,5-dicarbonyl chloride in the presence of a base such as triethylamine. The resulting compound can be further reacted with N,N'-diisopropylethylamine (DIPEA) and dimethylformamide (DMF) to form the this compound compound. Other methods include the reaction of 5-methylisoxazole-3-carboxylic acid with 2,5-thiophenedicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Scientific Research Applications
N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide has been used in various scientific research applications. One of the most significant applications is in the field of organic electronics. The compound has been used as a building block for the synthesis of organic semiconductors that can be used in various electronic devices such as solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs). The this compound compound has also been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis, sensing, and medicinal chemistry.
properties
IUPAC Name |
2-N,5-N-bis(5-methyl-1,2-oxazol-3-yl)thiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c1-7-5-11(17-21-7)15-13(19)9-3-4-10(23-9)14(20)16-12-6-8(2)22-18-12/h3-6H,1-2H3,(H,15,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWFRXWUFGWISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(S2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone](/img/structure/B2709213.png)
![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B2709217.png)
![2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2709218.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2709220.png)
![tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate](/img/structure/B2709222.png)


![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B2709228.png)
![(Z)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one](/img/structure/B2709230.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2709233.png)
![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)